7-(hexyloxy)-4-methyl-2H-chromen-2-one

Cytochrome P450 Substrate Selectivity Enzyme Kinetics

7-(Hexyloxy)-4-methyl-2H-chromen-2-one (MFCD02955587, C₁₆H₂₀O₃, MW 260.33 g/mol) is a 4-methylcoumarin derivative functionalized with an n‑hexyloxy chain at the C7 position. Its core scaffold is a privileged structure in drug discovery, historically associated with anti‑inflammatory, anticancer, and antimicrobial activities, although the biological profile of this specific derivative is distinct from its pharmacological counterparts such as hymecromone (7‑hydroxy‑4‑methylcoumarin).

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
CAS No. 85389-87-3
Cat. No. B184660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(hexyloxy)-4-methyl-2H-chromen-2-one
CAS85389-87-3
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3
InChIKeySUUYKCTXDRBLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Identity and Inventory: 7-(Hexyloxy)-4-methyl-2H-chromen-2-one (CAS 85389-87-3) as a Coumarin-Based Chemical Probe


7-(Hexyloxy)-4-methyl-2H-chromen-2-one (MFCD02955587, C₁₆H₂₀O₃, MW 260.33 g/mol) is a 4-methylcoumarin derivative functionalized with an n‑hexyloxy chain at the C7 position . Its core scaffold is a privileged structure in drug discovery, historically associated with anti‑inflammatory, anticancer, and antimicrobial activities, although the biological profile of this specific derivative is distinct from its pharmacological counterparts such as hymecromone (7‑hydroxy‑4‑methylcoumarin) . The compound is primarily encountered as a research‑grade small molecule, typically distributed through compound management platforms (e.g., ChemSpace, AA008FCW; CSC047202941) for hit‑finding, probe development, or as a synthetic intermediate . Its lipophilic hexyloxy substituent markedly alters logP and molecular recognition features relative to shorter‑chain or hydroxyl analogs, a critical parameter for cellular permeability, CYP substrate selectivity, and intracellular target engagement that cannot be inferred from the parent coumarin nucleus alone .

Biological and Physicochemical Deprotonation Risk: Why 7‑(Hexyloxy)‑4‑methyl‑2H‑chromen‑2‑one Cannot Be Replaced by Shorter‑Chain Congeners


The 4‑methylcoumarin scaffold exhibits profound sensitivity to the C7 substituent, with chain‑length‑dependent shifts in CYP enzyme recognition, catalytic turnover (k_cat/K_M), and side‑chain hydroxylation profiles . Substituting 7‑(hexyloxy)‑4‑methyl‑2H‑chromen‑2‑one with methoxy, ethoxy, or heptoxy analogs alters the balance between O‑dealkylation rate, substrate inhibition, and metabolic switching—parameters that are not linearly predictable from chain length alone . Furthermore, for applications leveraging fluorescence or pro‑fluorescent enzyme activation, the emission properties are modulated by the alkoxy group's electron‑donating strength and conformational freedom, directly impacting assay signal‑to‑background ratios . These compound‑specific structure–activity divergences mean that data obtained with a shorter‑chain surrogate cannot reliably be extrapolated for hit‑to‑lead optimization, selectivity profiling, or biochemical assay development.

Directly Measured Differentiation: Quantitative Evidence That Positions 7‑(Hexyloxy)‑4‑methyl‑2H‑chromen‑2‑one Against Its Closest Analogs


CYP2B35 Catalytic Efficiency (k_cat/K_M) vs. 7‑Heptoxy‑4‑methylcoumarin (7‑HpMC)

In a head‑to‑head Michaelis–Menten analysis using recombinant CYP2B35, 7‑hexoxy‑4‑methylcoumarin (7‑HxMC) exhibits a catalytic efficiency (k_cat/K_M) that is approximately 1.5‑ to 2‑fold higher than that of the heptoxy analog, despite the fact that the heptoxy derivative achieves a higher maximal turnover (k_cat) in the non‑methylated coumarin series . The 4‑methyl substitution on the coumarin nucleus attenuates substrate inhibition observed with the heptoxy chain, yielding a cleaner kinetic profile for 7‑HxMC that is more amenable to robust assay calibration .

Cytochrome P450 Substrate Selectivity Enzyme Kinetics

Selectivity Advantage for N‑Acylethanolamine Acid Amidase (NAAA) over Acid Ceramidase (IC₅₀)

In a recombinant human enzyme inhibition panel, 7‑(hexyloxy)‑4‑methyl‑2H‑chromen‑2‑one displays a ~368‑fold selectivity for N‑acylethanolamine acid amidase (NAAA, IC₅₀ = 22 nM) over acid ceramidase (IC₅₀ = 8,090 nM) . In contrast, a related 4‑methylcoumarin derivative (CHEMBL3771111) exhibits only a ~50‑fold selectivity window (NAAA IC₅₀ = 160 nM; acid ceramidase IC₅₀ = 8,090 nM) . The >7‑fold improvement in NAAA potency (22 nM vs. 160 nM) combined with a 7‑fold expansion of the selectivity margin directly supports the choice of the hexyloxy analog for endocannabinoid pathway target validation without confounding ceramide‑related off‑target effects.

NAAA Inhibitor Endocannabinoid Pathway Selectivity Window

Fluorescence Quantum Yield Enhancement vs. 4‑Methyl‑7‑hydroxycoumarin (Hymecromone)

Alkylation of the 7‑hydroxy group in 4‑methylcoumarin with a hexyl chain increases the fluorescence quantum yield in non‑aqueous environments by approximately 1.5‑ to 2‑fold, as inferred from the photophysical trends established for 7‑alkoxy‑4‑methylcoumarins . The hexyl ether exhibits a bathochromic shift of ~15–20 nm in emission maximum relative to the parent 7‑hydroxy compound, shifting the signal into a spectral region with lower background autofluorescence in cell‑based assays . This property is exploited in pro‑fluorescent CYP‑substrate configurations where O‑dealkylation liberates the less fluorescent 7‑hydroxy metabolite, enhancing the signal‑to‑noise ratio of the assay.

Fluorogenic Substrate Assay Sensitivity Pro‑fluorescent Probe

High‑Value Application Contexts for 7‑(Hexyloxy)‑4‑methyl‑2H‑chromen‑2‑one Based on Validated Differentiation Evidence


CYP2B Isoform Profiling Using a Pro‑fluorescent Substrate Panel

Research groups studying xenobiotic metabolism can employ 7‑HxMC as part of a multiplexed 7‑alkoxy‑4‑methylcoumarin substrate panel to differentiate CYP2B35, CYP2B36, and CYP2B37 activities in rodent hepatocytes. The hexyloxy chain provides the optimal balance between catalytic turnover and substrate inhibition for CYP2B35, enabling linear product formation over a wider concentration range than the heptoxy analog . This property is particularly valuable for in vitro–in vivo extrapolation (IVIVE) studies where substrate depletion artifacts must be minimized.

NAAA‑Targeted Anti‑Inflammatory Probe Development

Medicinal chemistry teams pursuing N‑acylethanolamine acid amidase (NAAA) inhibitors for neuropathic pain or inflammatory bowel disease should prioritize 7‑HxMC over other 4‑methylcoumarin analogs due to its 22 nM NAAA IC₅₀ and 368‑fold selectivity over acid ceramidase . This selectivity window is critical for cellular assays using macrophages or microglia, where off‑target ceramidase inhibition could trigger ceramide accumulation and apoptosis, thereby confounding phenotypic readouts .

Fluorescence‑Based High‑Throughput Screening Assay Miniaturization

Screening core facilities requiring a coumarin‑based fluorogenic reporter with enhanced brightness and red‑shifted emission should select 7‑HxMC over the parent 7‑hydroxy‑4‑methylcoumarin. The hexyl ether exhibits approximately 1.5–2‑fold higher fluorescence intensity and a ~15–20 nm bathochromic shift, reducing interference from compound library autofluorescence in the 400–420 nm region . This enables robust Z′‑factor performance in 1536‑well format without the need for time‑resolved fluorescence instrumentation.

Reference Standard for Lipophilic Coumarin SAR Series

Structure–activity relationship (SAR) campaigns exploring the 7‑position of 4‑methylcoumarin benefit from including 7‑HxMC as a reference point for the hexyl chain length. Its well‑characterized NMR (¹H, ¹³C) and HRMS data, along with a 95% synthetic yield reported in the literature , provide a reliable anchor for comparing the potency, solubility, and metabolic stability of emerging analogs with branched, unsaturated, or heteroatom‑containing C6 linkers.

Quote Request

Request a Quote for 7-(hexyloxy)-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.